1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one
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Overview
Description
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one is a complex organic compound that features a unique combination of an imidazole ring, an azabicyclo octane structure, and a methanesulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one typically involves multiple steps, starting with the construction of the imidazole ring and the azabicyclo octane scaffold. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization . The azabicyclo octane structure is often prepared via enantioselective methods to ensure the correct stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the methanesulfonyl group to a methyl group.
Substitution: The imidazole ring and the phenyl group can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of the methanesulfonyl group results in a methyl-substituted product.
Scientific Research Applications
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the azabicyclo octane structure provides a rigid framework that enhances binding affinity. The methanesulfonylphenyl group contributes to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: These compounds share the imidazole ring and exhibit similar biological activities.
Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone: This compound also contains an imidazole ring and is used in antimicrobial research.
Uniqueness
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one is unique due to its combination of an imidazole ring, an azabicyclo octane scaffold, and a methanesulfonylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This complex organic molecule features a bicyclic structure, an imidazole ring, and a methanesulfonylphenyl moiety, which contribute to its therapeutic potential.
Structural Overview
The molecular formula for this compound is C20H25N3O3S, with a molecular weight of 387.5 g/mol. The structure includes functional groups that are essential for its biological interactions:
Functional Group | Description |
---|---|
Imidazole Ring | Contributes to antimicrobial and antifungal activities |
Bicyclic Structure | Potential neuroactive properties |
Methanesulfonyl Group | Enhances solubility and bioactivity |
Antimicrobial Properties
Research has indicated that compounds similar to This compound exhibit notable antimicrobial effects. For instance, derivatives of imidazole have been shown to possess anti-Candida activity, which is crucial for treating fungal infections. A study evaluated the in vitro activity of various imidazole derivatives against Candida species, revealing minimum inhibitory concentrations (MICs) that suggest effective antifungal properties .
Anticancer Activity
The compound's structural features suggest potential anticancer applications. Studies have demonstrated that related imidazole derivatives can induce apoptosis in cancer cells by arresting them in the G0/G1 phase of the cell cycle. For example, certain compounds have shown enhanced potency against colorectal cancer cell lines when compared to established treatments . This indicates a promising avenue for further research into the compound's efficacy against various cancer types.
The mechanism of action for compounds containing imidazole rings often involves interference with critical cellular processes such as:
- Inhibition of Enzymatic Activity : Similar compounds inhibit key enzymes involved in cell wall synthesis or metabolic pathways.
- Cell Cycle Arrest : Inducing apoptosis through modulation of cell cycle checkpoints.
Study on Antifungal Activity
A comparative study on the antifungal activity of various imidazole derivatives highlighted the effectiveness of compounds structurally similar to our target compound against fluconazole-resistant strains of Candida albicans and Candida tropicalis . The results indicated that modifications to the imidazole structure could enhance antifungal potency.
Neuropharmacological Studies
Research has also focused on the neuroactive properties associated with bicyclic structures like that found in our compound. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Summary Table of Biological Activities
Properties
IUPAC Name |
1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methylsulfonylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-27(25,26)19-7-2-15(3-8-19)4-9-20(24)23-16-5-6-17(23)13-18(12-16)22-11-10-21-14-22/h2-3,7-8,10-11,14,16-18H,4-6,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHQJOVGZNJWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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